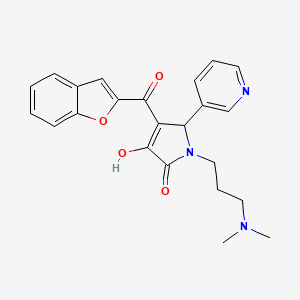

4-(benzofuran-2-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-(benzofuran-2-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one" is a penta-substituted pyrrole derivative synthesized in a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . The structure of the compound was studied using diverse spectroscopic techniques such as 1H and 13C NMR, FT-IR, and confirmed by single-crystal X-ray diffraction. Computation studies using density functional theory (DFT) method at B3LYP/6-311 + G(d,p) in gas phase and polarizable continuum model have been performed to predict the spectral and geometrical data of the compound. The electrochemical study showed a good inhibition efficiency of this compound on the steel S300 surface by blocking the active sites .

Synthesis Analysis

The compound was synthesized in a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite. The reaction involved diverse spectroscopic techniques such as 1H and 13C NMR, FT-IR, and single-crystal X-ray diffraction to confirm the structure of the compound .

Molecular Structure Analysis

The molecular structure of the compound was confirmed using diverse spectroscopic techniques such as 1H and 13C NMR, FT-IR, and single-crystal X-ray diffraction. Computation studies using density functional theory (DFT) method at B3LYP/6-311 + G(d,p) in gas phase and polarizable continuum model have been performed to predict the spectral and geometrical data of the compound .

Chemical Reactions Analysis

The compound was synthesized in a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite. The reaction involved diverse spectroscopic techniques such as 1H and 13C NMR, FT-IR, and single-crystal X-ray diffraction to confirm the structure of the compound. Computation studies using density functional theory (DFT) method at B3LYP/6-311 + G(d,p) in gas phase and polarizable continuum model have been performed to predict the spectral and geometrical data of the compound. The electrochemical study showed a good inhibition efficiency of this compound on the steel S300 surface by blocking the active sites .

Physical and Chemical Properties Analysis

The compound exhibited good inhibition efficiency on the steel S300 surface by blocking the active sites. The structure of the compound was confirmed using diverse spectroscopic techniques such as 1H and 13C NMR, FT-IR, and single-crystal X-ray diffraction. Computation studies using density functional theory (DFT) method at B3LYP/6-311 + G(d,p) in gas phase and polarizable continuum model have been performed to predict the spectral and geometrical data of the compound .

Relevant Case Studies

No relevant case studies were found in the provided abstracts.

References

- Synthesis, structural characterization, theoretical studies and corrosion inhibition of a new pyrrole derivative:1-(1-benzyl-4-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

- Generation of Structurally Diverse Compounds : The use of similar compounds as starting materials in alkylation and ring closure reactions enables the generation of a structurally diverse library of compounds, showcasing the versatility of these molecules in organic synthesis (Roman, 2013).

- Electrochemical Behavior : Research into the electrochemical behavior of derivatives highlights the nuanced reactions these compounds can undergo in specific media, contributing to the understanding of their chemical properties and potential for synthesis of complex molecules (David et al., 1995).

- Organocatalysis : The compound and its derivatives have been examined for their role in organocatalytic reactions, offering insights into the development of more efficient synthetic pathways for producing a wide range of chemical products (Benohoud et al., 2011).

Crystal Engineering and Supramolecular Chemistry

- Supramolecular Assemblies : Studies on supramolecular assemblies involving similar compounds explore their potential in crystal engineering, highlighting their ability to form complex structures with potential applications in materials science (Arora & Pedireddi, 2003).

Synthesis of Novel Compounds

- Novel Synthetic Pathways : Research on novel synthetic pathways using these compounds as intermediates or reactants demonstrates their utility in the creation of new chemical entities with potential applications in various fields, including pharmaceuticals and materials science (Alizadeh et al., 2007).

Antioxidant Properties

- Chain-Breaking Antioxidants : Certain derivatives have been synthesized and studied for their antioxidant properties, contributing to the development of new compounds with potential applications in preventing oxidative stress-related damage (Wijtmans et al., 2004).

Analytical Chemistry

- Hydroxy Compound Determination : The catalytic activity of related compounds in the acetylation of hydroxy groups has been utilized in analytical chemistry for the determination of hydroxy compounds, showcasing the practical applications of these molecules in analytical methodologies (Connors & Albert, 1973).

Eigenschaften

IUPAC Name |

3-(1-benzofuran-2-carbonyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-2-pyridin-3-yl-2H-pyrrol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O4/c1-25(2)11-6-12-26-20(16-8-5-10-24-14-16)19(22(28)23(26)29)21(27)18-13-15-7-3-4-9-17(15)30-18/h3-5,7-10,13-14,20,28H,6,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYWXXENQVMWZFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(benzofuran-2-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Chloro-4-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2514405.png)

![N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2514406.png)

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(4-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2514407.png)

![3-(4-Methylphenylthio)-1-[4-(trifluoromethoxy)phenyl]azolidine-2,5-dione](/img/structure/B2514413.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2514417.png)